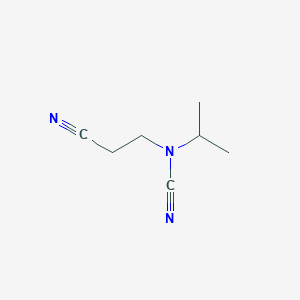![molecular formula C29H20Cl4O4 B12535702 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[1414304,9012,33019,24027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene is a complex organic compound characterized by its unique hexacyclic structure and multiple chlorine and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and oxygen-containing reagents. The reaction conditions usually require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or deoxygenated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce less chlorinated compounds.
Aplicaciones Científicas De Investigación
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrachloro-1,4-benzoquinone: A quinone compound with four chlorine atoms, known for its catalytic activity and use in organic synthesis.
1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A perylene derivative with chlorinated bay positions, used in optoelectronic applications.
Uniqueness
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene is unique due to its hexacyclic structure and the presence of multiple chlorine and oxygen atoms. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C29H20Cl4O4 |
|---|---|
Peso molecular |
574.3 g/mol |
Nombre IUPAC |
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene |
InChI |
InChI=1S/C29H20Cl4O4/c30-22-10-24(32)28-20-9-21-27(35-13-17-6-2-1-5-16(17)12-34-26(20)22)23(31)11-25(33)29(21)37-15-19-8-4-3-7-18(19)14-36-28/h1-8,10-11H,9,12-15H2 |
Clave InChI |
MHKKXXQTJKPCOE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CC(=C2OCC4=CC=CC=C4COC5=C(C=C(C(=C51)OCC6=CC=CC=C6CO3)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



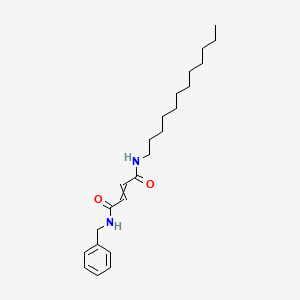
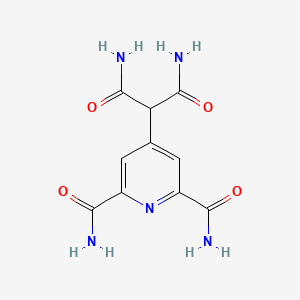

![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

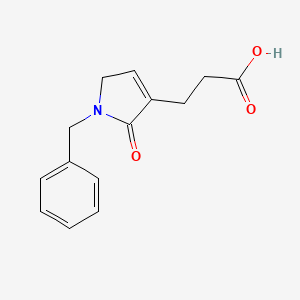
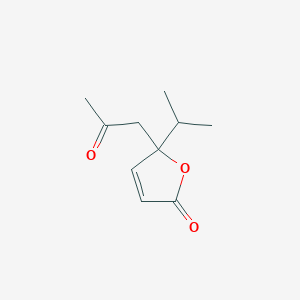

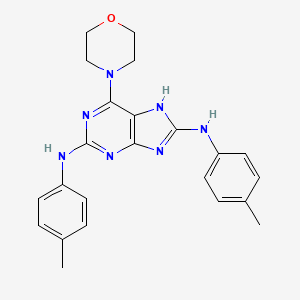

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
